3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolidinone core, a methoxybenzylidene group, and a sulfamoylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The methoxybenzylidene group is then introduced via a condensation reaction with the corresponding aldehyde. Finally, the sulfamoylphenyl group is attached through an amide coupling reaction using suitable reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group.
Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxybenzylidene group may enhance binding affinity through hydrophobic interactions, while the sulfamoylphenyl group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Share the thiazolidinone core but differ in their substituents.
Benzylidene derivatives: Contain the benzylidene group but lack the thiazolidinone core.
Sulfamoylphenyl compounds: Feature the sulfamoylphenyl group but have different core structures.
Uniqueness
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3O5S3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C20H19N3O5S3/c1-28-16-5-3-2-4-13(16)12-17-19(25)23(20(29)30-17)11-10-18(24)22-14-6-8-15(9-7-14)31(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,26,27)/b17-12- |
InChI Key |
HUWZZKARTFEKPG-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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